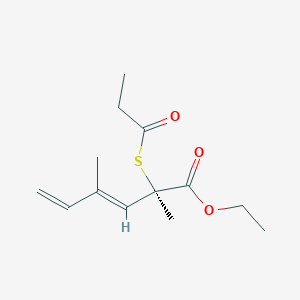
(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester: is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thioester: The initial step involves the reaction of a suitable thiol with an acyl chloride to form the thioester.
Aldol Condensation: The thioester is then subjected to aldol condensation with an appropriate aldehyde to form the hexadienoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Comparación Con Compuestos Similares
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Propyl Ester: Similar structure but with a propyl ester group.
Uniqueness:
- The ethyl ester group in (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester provides specific reactivity and solubility properties that differentiate it from its methyl and propyl counterparts.
- The presence of multiple functional groups allows for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H20O3S |
|---|---|
Peso molecular |
256.36 g/mol |
Nombre IUPAC |
ethyl (2R,3E)-2,4-dimethyl-2-propanoylsulfanylhexa-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-6-10(4)9-13(5,12(15)16-8-3)17-11(14)7-2/h6,9H,1,7-8H2,2-5H3/b10-9+/t13-/m1/s1 |
Clave InChI |
BYKKTANHOVEOAG-WTNCMQEWSA-N |
SMILES isomérico |
CCC(=O)S[C@](C)(/C=C(\C)/C=C)C(=O)OCC |
SMILES canónico |
CCC(=O)SC(C)(C=C(C)C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
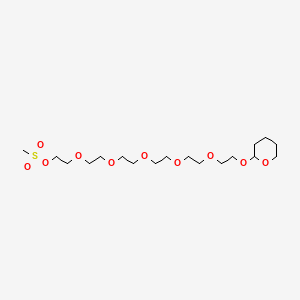
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

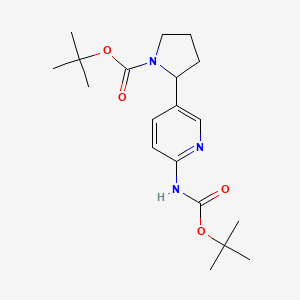
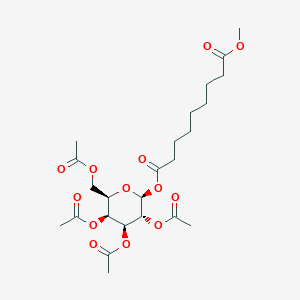
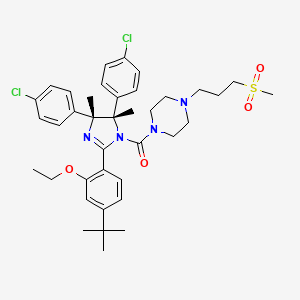


![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)

![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
